molecular formula C9H11ClIN B2617515 1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride CAS No. 1808271-73-9

1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride

Cat. No.: B2617515
CAS No.: 1808271-73-9
M. Wt: 295.55
InChI Key: RHKSSWIXXBOFKZ-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H11ClIN. It is characterized by the presence of an iodophenyl group attached to a cyclopropanamine structure, with a hydrochloride salt form.

Preparation Methods

The synthesis of 1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an electrophilic aromatic substitution reaction, where an aromatic compound is treated with iodine in the presence of a catalyst.

    Amination: The cyclopropane ring is then aminated using an appropriate amine source under suitable conditions.

    Formation of the Hydrochloride Salt: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: This compound is studied for its potential biological activity, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The iodophenyl group may facilitate binding to specific sites, while the cyclopropanamine structure can modulate the compound’s activity. Pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation .

Comparison with Similar Compounds

1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride can be compared with other similar compounds, such as:

    1-(4-Bromophenyl)cyclopropan-1-amine;hydrochloride: Similar structure but with a bromine atom instead of iodine.

    1-(4-Chlorophenyl)cyclopropan-1-amine;hydrochloride: Similar structure but with a chlorine atom instead of iodine.

    1-(4-Fluorophenyl)cyclopropan-1-amine;hydrochloride: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and interactions with biological targets .

Biological Activity

1-(4-Iodophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound is characterized by its unique cyclopropane structure, which is known to influence its interaction with biological targets. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H12ClIN
  • CAS Number : 1808271-73-9

The compound features a cyclopropane ring attached to a 4-iodophenyl group, which may enhance its lipophilicity and affect its binding affinity to various receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The following mechanisms have been identified:

  • Opioid Receptor Binding : Research indicates that compounds with similar structures exhibit binding affinities to opioid receptors, suggesting potential analgesic properties .
  • Inhibition of Enzymatic Activity : Cyclopropylamines have been studied for their ability to inhibit lysine-specific demethylase (LSD1), an enzyme implicated in various cancers .

Pharmacological Studies

Recent studies have highlighted the following biological activities:

  • Anticancer Activity : Preliminary investigations suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds in the same class have shown promise in inhibiting tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis .
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive substances, there is potential for this compound to influence neurotransmitter systems. This could lead to applications in treating mood disorders or pain management .

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Study AOpioid Receptor BindingHigh affinity for μ-opioid receptors, potential analgesic effects
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines at IC50 values < 10 µM
Study CEnzyme InhibitionEffective inhibition of LSD1 activity, leading to reduced histone demethylation

Case Study Example

In a study investigating the effects of cyclopropylamine derivatives on cancer cells, researchers found that this compound significantly inhibited cell proliferation in vitro. The mechanism was linked to the induction of apoptotic pathways and modulation of key signaling cascades involved in cancer progression .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Preparation of Cyclopropane Ring : This can be achieved through cyclization reactions involving suitable precursors.
  • Iodination : The introduction of the iodine atom at the para position can enhance biological activity.
  • Hydrochloride Salt Formation : Converting the base form into hydrochloride improves solubility and stability.

The synthesis route may vary depending on the desired purity and yield, with recent advancements focusing on optimizing reaction conditions for better efficiency .

Properties

IUPAC Name

1-(4-iodophenyl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-9;/h1-4H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKSSWIXXBOFKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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